(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine
CAS No.:
Cat. No.: VC16498318
Molecular Formula: C7H14N2O
Molecular Weight: 142.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14N2O |
|---|---|
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | (4aR,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine |
| Standard InChI | InChI=1S/C7H14N2O/c1-9-2-3-10-7-5-8-4-6(7)9/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
| Standard InChI Key | PZUZDNGNEFEKNJ-RNFRBKRXSA-N |
| Isomeric SMILES | CN1CCO[C@H]2[C@H]1CNC2 |
| Canonical SMILES | CN1CCOC2C1CNC2 |
Introduction
Structural Elucidation and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, (4aR,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b] oxazine, reflects its bicyclic framework. The pyrrolidine ring (a five-membered amine) is fused to a six-membered oxazine ring containing one oxygen and one nitrogen atom . Key stereochemical descriptors (4aR,7aR) indicate the relative configurations at the 4a and 7a positions, critical for its three-dimensional conformation.
The SMILES notation and InChIKey further specify the spatial arrangement, confirming the trans-fusion of the two rings . Computational models predict a collision cross-section (CCS) of 130.9 Ų for the [M+H]+ adduct, suggesting a compact, rigid structure .
Table 1: Key Structural Identifiers
Synthesis and Preparation Strategies
Chirality Control
The rel-configuration (relative stereochemistry) implies that the synthesis likely proceeds through a diastereoselective pathway. Chiral auxiliaries or asymmetric catalysis could enforce the desired 4aR,7aR configuration, though specific details are absent in current literature. Purification via flash column chromatography (e.g., using ) is standard for isolating enantiomerically enriched products .
Physicochemical and Spectroscopic Properties
Solubility and Stability
No explicit solubility data are available, but the presence of a tertiary amine and ether oxygen suggests moderate polarity. Analogous compounds exhibit solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water . Stability under ambient conditions is inferred from storage recommendations for similar compounds, which often advise protection from light and moisture .
Spectroscopic Characterization
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NMR: Predicted NMR signals include resonances for the methyl group (~δ 1.2 ppm), oxazine protons (δ 3.5–4.0 ppm), and pyrrolidine ring protons (δ 2.5–3.2 ppm) .
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Mass Spectrometry: The [M+H]+ ion at m/z 143.11789 aligns with the molecular formula .
Applications and Research Directions
Pharmaceutical Development
The compound’s rigid scaffold makes it a candidate for central nervous system (CNS) drug discovery. Its ability to cross the blood-brain barrier could be explored via logP calculations (predicted ~1.2) and in vitro permeability assays .
Catalysis and Materials Science
Pyrrolo-oxazines may serve as ligands in asymmetric catalysis. The tertiary nitrogen could coordinate transition metals, enabling enantioselective transformations.
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